molecular formula C24H22O4 B3426919 2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol CAS No. 55441-95-7

2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol

Cat. No.: B3426919
CAS No.: 55441-95-7
M. Wt: 374.4 g/mol
InChI Key: OVJPYIRGUFWANT-UHFFFAOYSA-N
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Description

The compound 2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol (CAS: 77746-33-9) is a naphthalene-based derivative featuring two interconnected naphthalene rings via ether linkages and terminal hydroxyethoxy groups. Its structure includes:

  • Two naphthalenyl groups linked at positions 1 and 2.
  • Ether bridges connecting the aromatic rings.
  • Hydroxyethoxy (-OCH₂CH₂OH) substituents, enabling hydrogen bonding and solubility in polar solvents.

Properties

IUPAC Name

2-[1-[2-(2-hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4/c25-13-15-27-21-11-9-17-5-1-3-7-19(17)23(21)24-20-8-4-2-6-18(20)10-12-22(24)28-16-14-26/h1-12,25-26H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJPYIRGUFWANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCCO)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936806
Record name 2,2'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(ethan-1-ol)
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Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55441-95-7, 16325-71-6
Record name 2,2′-[[1,1′-Binaphthalene]-2,2′-diylbis(oxy)]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55441-95-7
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Record name NSC245024
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Record name 2,2'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(ethan-1-ol)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[1,1'-binaphthalene-2,2'-diylbis(oxy)]diethanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol typically involves the reaction of 2-naphthol with ethylene oxide under basic conditions to form 2-(2-hydroxyethoxy)naphthalene. This intermediate is then reacted with another equivalent of 2-naphthol in the presence of a strong base such as sodium hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is common to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.

    Reduction: Formation of naphthyl alcohols.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moieties.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol involves its interaction with various molecular targets. The hydroxyl and ethoxy groups facilitate binding to specific enzymes or receptors, modulating their activity. The naphthalene rings contribute to the compound’s ability to intercalate with DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene

Structure : Features a 1,5-naphthalenediyl core with bis(oxyethylene) chains terminating in hydroxyethoxy groups.
Key Differences :

  • Substituent Position : The 1,5-naphthalenediyl core vs. the 1,2-naphthalenediyl core in the target compound.
  • Chain Length : Longer bis(oxyethylene) chains compared to the shorter linkages in the target compound.
    Properties :
  • Higher molecular weight (C₁₆H₂₂O₈, MW: 342.34 g/mol) due to additional oxyethylene units.
  • Enhanced flexibility and solubility in aqueous media compared to the target compound’s rigid 1,2-naphthalenediyl structure .

2-(Naphthalen-1-yl)ethanol

Structure : Single naphthalene ring with a hydroxyethyl (-CH₂CH₂OH) group.
Key Differences :

  • Molecular Complexity : Lacks the second naphthalene ring and ether bridges.
    Properties :
  • Lower molecular weight (C₁₂H₁₂O, MW: 172.23 g/mol).
  • Reduced π-conjugation and weaker intermolecular interactions (e.g., hydrogen bonding) compared to the target compound .

[2-(Hydroxymethyl)naphthalen-1-yl]methanol

Structure : Two hydroxymethyl (-CH₂OH) groups on adjacent positions of a naphthalene ring.
Key Differences :

  • Functional Groups : Hydroxymethyl vs. hydroxyethoxy groups.
    Properties :
  • Higher crystallinity due to stronger intramolecular hydrogen bonds (O–H⋯O interactions) .
  • Lower solubility in organic solvents compared to the target compound’s ether linkages .

2-(6-Methoxynaphthalen-2-yl)ethanol

Structure : Methoxy (-OCH₃) and hydroxyethyl groups on a naphthalene ring.
Key Differences :

  • Substituent Type : Methoxy (electron-donating) vs. hydroxyethoxy (polar, hydrogen-bonding).
    Properties :
  • Increased lipophilicity due to the methoxy group, enhancing membrane permeability in biological systems .
  • Lower boiling point (estimated 320–340°C) compared to the target compound’s higher thermal stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound C₂₄H₂₂O₅ 390.43 Hydroxyethoxy, ether bridges High π-conjugation, polar
1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene C₁₆H₂₂O₈ 342.34 Bis(oxyethylene), hydroxyethoxy Flexible, water-soluble
2-(Naphthalen-1-yl)ethanol C₁₂H₁₂O 172.23 Hydroxyethyl Low molecular weight, volatile
[2-(Hydroxymethyl)naphthalen-1-yl]methanol C₁₂H₁₂O₂ 188.22 Hydroxymethyl High crystallinity
2-(6-Methoxynaphthalen-2-yl)ethanol C₁₃H₁₄O₂ 202.25 Methoxy, hydroxyethyl Lipophilic, bioactive

Biological Activity

2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol is a complex organic compound characterized by its multi-layered naphthalene structure and hydroxyethoxy groups. This compound is gaining attention in medicinal chemistry due to its potential biological activities, which include modulation of enzyme activities and influence on cellular signaling pathways.

Chemical Structure and Properties

The molecular formula of this compound is C24H22O4C_{24}H_{22}O_{4} . The presence of multiple aromatic systems allows for significant π-π interactions, enhancing its binding affinity to various biological targets. The hydroxyethoxy groups facilitate hydrogen bonding with biological macromolecules, which may influence their structure and function .

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

1. Enzyme Modulation
Studies have demonstrated that this compound can modulate the activity of specific enzymes. This modulation is primarily mediated through hydrogen bonding and hydrophobic interactions due to its aromatic nature .

2. Cellular Signaling Pathways
The compound has shown potential in influencing cellular signaling pathways, which are crucial for various physiological processes. These effects are attributed to its ability to interact with key signaling molecules within cells .

3. Antioxidant Activity
Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

Study Focus Findings
Study AEnzyme InteractionDemonstrated modulation of enzyme activity in vitro, suggesting therapeutic potential in enzyme-related disorders.
Study BCellular EffectsShowed influence on cellular signaling pathways, indicating possible roles in cancer therapy.
Study CAntioxidant PropertiesFound to reduce oxidative stress markers in cell cultures, supporting its potential as an antioxidant agent.

Comparison with Similar Compounds

The uniqueness of this compound lies in its complex structure compared to simpler compounds. Below is a comparison table highlighting structural similarities with other compounds:

Compound Name Structure Unique Features
4-Hydroxy-N,N-dimethylbenzenesulfonamideC9H13NO3SContains a sulfonamide group, enhancing solubility in biological systems.
5-Amino-N-(4-methylphenyl)benzamideC10H12N2OFeatures an amine group that may influence binding affinity.
N-(4-Hydroxyphenyl)acetamideC9H11NO3Simpler structure but shares aromatic characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol
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2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol

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